molecular formula C24H25N3O2S B10990185 5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B10990185
M. Wt: 419.5 g/mol
InChI Key: DESTTWCPQLWDDR-UHFFFAOYSA-N
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Description

5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including an imino group, a methoxyphenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 2-methylpropanal in the presence of a base to form the corresponding imine. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-amine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form the corresponding oxime.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

5-imino-1-[1-(4-methoxyphenyl)-2-methylpropyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C24H25N3O2S/c1-15(2)22(17-9-11-18(29-3)12-10-17)27-13-20(28)21(23(27)25)24-26-19(14-30-24)16-7-5-4-6-8-16/h4-12,14-15,22,25,28H,13H2,1-3H3

InChI Key

DESTTWCPQLWDDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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